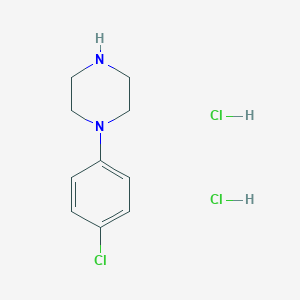

1-(4-Chlorophenyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOLISAYPZGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-46-4 | |

| Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)piperazine dihydrochloride basic properties

An In-depth Technical Guide to the Core Properties of 1-(4-Chlorophenyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound. Moving beyond a simple data sheet, this document elucidates the fundamental chemical, pharmacological, and safety properties of this compound, contextualizing its significance as a pivotal chemical intermediate and a tool in neuropharmacological research.

Introduction and Strategic Overview

1-(4-Chlorophenyl)piperazine, commonly known as pCPP, is a psychoactive compound belonging to the phenylpiperazine class.[1] In its dihydrochloride salt form, it offers enhanced stability and solubility, making it a versatile reagent in both synthetic chemistry and pharmacology. While it has seen limited human use, its primary importance in the scientific community stems from two key areas: its role as a crucial building block in the synthesis of more complex pharmaceutical agents and its function as a research tool to probe the serotonergic system.[1][2][3]

This guide provides an integrated perspective on this compound, detailing its physicochemical characteristics, synthetic pathways, pharmacological activity, analytical methodologies, and essential safety protocols. The objective is to equip the research professional with the foundational knowledge required for its effective and safe utilization.

Core Physicochemical Properties

The dihydrochloride salt form of 1-(4-chlorophenyl)piperazine ensures that the two basic nitrogen atoms of the piperazine ring are protonated, which typically enhances the compound's solubility in aqueous media and its crystalline nature.

| Property | Data | Reference(s) |

| CAS Number | 38869-46-4 | [4][5] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ | [5][6] |

| Molecular Weight | 269.60 g/mol | [5][6] |

| Appearance | White to light yellow powder or crystals | [7][8] |

| Melting Point | 275-278 °C (decomposes) | [4] |

| IUPAC Name | 1-(4-chlorophenyl)piperazine;dihydrochloride | [5] |

| Synonyms | pCPP dihydrochloride, 4-CPP 2HCl, 1-(p-Chlorophenyl)piperazine dihydrochloride | [5] |

Chemical Structure:

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol:

The following protocol is a conceptual representation based on established chemical principles for similar reactions. [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)piperazine (1 equivalent) with a suitable solvent like isopropanol or ethanol.

-

Acidification: While stirring, slowly add a solution of concentrated hydrochloric acid (2.2 equivalents) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

-

Drying: Dry the final product under vacuum to yield this compound as a crystalline solid.

Causality Note: The use of two equivalents of HCl is critical to ensure the protonation of both nitrogen atoms in the piperazine ring, leading to the formation of the stable dihydrochloride salt. The choice of solvent is dictated by the solubility of the free base and the insolubility of the resulting salt, which facilitates isolation.

Pharmacological Profile and Mechanism of Action

pCPP is primarily recognized for its effects on the serotonergic system. [1]Scientific research indicates it functions as a non-selective serotonin receptor agonist and/or releasing agent. [1]

-

Serotonin Receptor Interaction: pCPP demonstrates affinity for various serotonin (5-HT) receptors, with a notable interaction at the 5-HT₂ family of receptors. [7]Its ability to act as both an agonist and an antagonist depending on the specific receptor subtype makes it a valuable tool for dissecting the complex roles of serotonin signaling. [7]* Neuropharmacological Research: In preclinical studies, pCPP is used to model the effects of hallucinogenic compounds. For instance, it can induce head-twitch behavior in rodents, a response mediated by its interaction with 5-HT₂ receptors. [7]This allows researchers to investigate the neural pathways underlying perception and cognition.

-

Role as an Intermediate: Beyond its direct pharmacological activity, pCPP is a key intermediate in synthesizing novel therapeutic agents, including ligands for the dopamine D₂ receptor and various antipsychotic medications. [2][3]

Caption: Proposed mechanism of action for pCPP at serotonin receptors.

Applications in Scientific Research

The utility of this compound spans several domains of chemical and biological research.

-

Pharmaceutical Synthesis: It is a foundational scaffold for creating more complex molecules. Researchers have used it to synthesize novel compounds targeting neurological disorders by leveraging its ability to modulate neurotransmitter systems. [2]* Neuroscience: It serves as a probe to explore the function of serotonin receptors in conditions like anxiety, depression, and schizophrenia. [7]* Analytical Chemistry: Due to its well-defined structure and properties, it is employed as a reference standard for the calibration and validation of analytical methods, such as chromatography, used in forensic and pharmaceutical analysis. [7][10]

Analytical Methodologies

Accurate quantification and identification of pCPP are crucial for both quality control in synthesis and for its use in research. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are common techniques. [11][12] General Analytical Workflow (HPLC-UV):

Sources

- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 38869-46-4 [chemicalbook.com]

- 5. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. Buy 1-(4-Chlorophenyl)piperazine Hydrochloride | 13078-12-1 [smolecule.com]

- 8. 1-(4-クロロフェニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 12. jocpr.com [jocpr.com]

1-(4-Chlorophenyl)piperazine dihydrochloride CAS number 38869-46-4

An In-Depth Technical Guide to 1-(4-Chlorophenyl)piperazine Dihydrochloride (CAS: 38869-46-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (pCPP), a halogenated heterocyclic amine of significant interest in medicinal chemistry and neuroscience. As a member of the phenylpiperazine class, pCPP serves as a crucial chemical intermediate and a research tool for investigating the serotonergic system.[1][2] This document delineates its physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, explores its pharmacological context, and outlines its primary applications and safety considerations. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for its use in biological assays and as a pharmaceutical intermediate. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38869-46-4 | [3][4] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ | [3][5] |

| Molecular Weight | 269.60 g/mol | [3][5] |

| Appearance | White to beige crystalline solid/powder | [1][6] |

| Melting Point | 275-278 °C (decomposes) | [1][6][7] |

| Synonyms | p-Chlorophenylpiperazine dihydrochloride (pCPP di-HCl), 4-CPP 2HCl | [1][5] |

| Parent Compound CAS | 38212-33-8 (Free Base) | [8][9] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed. | [4][6] |

Synthesis and Purification

The synthesis of pCPP is a foundational process for its application in research and development. It is produced exclusively through synthetic organic chemistry techniques.[1] The most common and industrially relevant approach involves the nucleophilic substitution reaction between a substituted aniline and a bis-electrophile.

Synthetic Workflow: Buchwald-Hartwig Amination (Conceptual)

A prevalent method for forming the aryl-piperazine bond is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance. A more classical approach involves direct nucleophilic substitution. Below is a generalized workflow for the synthesis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound(38869-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 38869-46-4 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

molecular weight of 1-(4-Chlorophenyl)piperazine dihydrochloride

An In-depth Technical Guide to the Molecular Weight of 1-(4-Chlorophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in pharmaceutical synthesis. The document moves beyond a simple statement of its molecular weight to explore the foundational principles of its calculation, empirical verification through modern analytical techniques, and the critical importance of this parameter in research and development. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical knowledge with practical, field-proven methodologies, offering detailed protocols for mass spectrometry, potentiometric titration, and elemental analysis. The aim is to equip researchers and drug development professionals with the knowledge to accurately characterize and confidently utilize this compound in their workflows, ensuring stoichiometric precision, analytical accuracy, and regulatory compliance.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent base, 1-(4-Chlorophenyl)piperazine, protonated by two equivalents of hydrochloric acid. This conversion to a dihydrochloride salt significantly enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications. The parent compound is a known psychoactive substance and a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the widely used antihistamine, Cetirizine.[1]

The fundamental physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 1-(p-Chlorophenyl)piperazine dihydrochloride; pCPP dihydrochloride | [2] |

| CAS Number | 38869-46-4 | [3] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ | [2][3] |

| Molecular Weight | 269.60 g/mol | [2][3][4] |

| Appearance | White to beige/tan crystalline powder | [5] |

| Melting Point | 168-170 °C | [5] |

| Parent Base MW | 196.68 g/mol (for C₁₀H₁₃ClN₂) | [4][6][7] |

The Foundation: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₁₀H₁₅Cl₃N₂), the calculation is a straightforward addition of the masses of the parent base and the two hydrochloric acid molecules.

The process is self-validating:

-

Calculate the mass of the parent base, 1-(4-Chlorophenyl)piperazine (C₁₀H₁₃ClN₂):

-

Calculate the mass of two hydrochloric acid (HCl) molecules:

-

Hydrochloric Acid (HCl): 2 × (1.008 u + 35.453 u) = 2 × 36.461 u = 72.922 u

-

-

Sum the masses to find the final molecular weight:

-

196.681 g/mol + 72.922 g/mol = 269.603 g/mol

-

This theoretical value is the benchmark against which all empirical measurements are compared.

Caption: Formation of the dihydrochloride salt from its constituent parts.

Empirical Verification of Molecular Identity and Weight

While theoretical calculation is fundamental, it assumes perfect isotopic composition and 100% purity. In a laboratory setting, empirical verification is non-negotiable for confirming identity, assessing purity, and ensuring the correct salt form has been synthesized.

Mass Spectrometry: Confirming the Cation Mass

Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the mass of polar, thermally labile molecules. It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. For a dihydrochloride salt, we expect to observe the protonated parent molecule, [M+H]⁺, where 'M' is the free base. Observing the mass of this cation directly validates the core molecular structure. The dihydrochloride form itself is not typically observed, as the salt dissociates in the ESI solvent.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte remains protonated for positive ion mode detection.

-

Vortex thoroughly to ensure complete dissolution, creating a stock solution of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL for direct infusion analysis.

-

-

Instrument Setup (Typical Parameters):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): Set according to instrument specifications.

-

Drying Gas (N₂): 8 - 12 L/min at 300-350 °C.

-

-

Data Acquisition and Interpretation:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum.

-

Expected Result: A primary peak should be observed at m/z corresponding to the singly protonated parent base ([C₁₀H₁₃ClN₂ + H]⁺). The theoretical m/z is 197.08 (for the most abundant isotopes, ³⁵Cl). A secondary peak representing the ³⁷Cl isotope will appear at m/z 199.08 with an intensity approximately one-third of the primary peak, confirming the presence of a single chlorine atom in the parent ion.

-

Caption: Workflow for the empirical mass verification via ESI-MS.

Potentiometric Titration: Validating the Dihydrochloride Stoichiometry

Expertise & Causality: To confirm that the material is indeed a dihydrochloride salt, an acid-base titration is an excellent and robust method. By titrating the acidic protons of the salt with a strong base of known concentration (e.g., NaOH), we can determine the equivalent weight. If two moles of base are required to neutralize one mole of the compound, it validates the 1:2 stoichiometry. Potentiometric titration is superior to colorimetric methods as it does not rely on a subjective visual endpoint, instead using a pH electrode to precisely detect the equivalence points.

Experimental Protocol: Potentiometric Titration

-

Reagent and Sample Preparation:

-

Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Accurately weigh approximately 135 mg of this compound and record the exact weight.

-

Dissolve the sample in ~50 mL of deionized water in a 100 mL beaker.

-

-

Instrument Setup:

-

Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).

-

Place the beaker on a magnetic stir plate and add a stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the 0.1 M NaOH into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the expected equivalence points (to ~pH 11-12).

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

Expected Result: Two distinct equivalence points should be observed, corresponding to the neutralization of the two hydrochloride protons. The volume of titrant required to reach the second equivalence point should be approximately double that of the first.

-

Calculate the molecular weight using the formula: MW = (Weight of Sample (g) * n) / (Molarity of NaOH * Volume at Equivalence Point (L)) where 'n' is the number of acidic protons (n=2). The calculated MW should be in close agreement with the theoretical value of 269.6 g/mol .

-

Role and Importance in Drug Development

An accurate molecular weight is a cornerstone of chemical and pharmaceutical development.

-

Stoichiometric Control: In synthetic chemistry, all molar calculations rely on an accurate molecular weight. When using this compound as a reactant, precise molar quantities are essential for achieving high yields and minimizing impurities.[1]

-

Analytical Standards: For quantitative analysis (e.g., HPLC), this compound may be used as a reference standard.[8] Preparing standard solutions of known concentration is impossible without an accurate molecular weight, directly impacting the accuracy of assays for APIs and impurities.

-

Formulation and Dosing: In formulation development, converting mass concentration (e.g., mg/mL) to molar concentration is routine. This is critical for solubility studies, dissolution testing, and ultimately, for ensuring correct dosage in the final drug product.

-

Regulatory Compliance: Submissions to regulatory bodies like the FDA require complete and accurate characterization of all starting materials, intermediates, and APIs. An empirically verified molecular weight is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of a drug application.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10] When handling larger quantities or when dust generation is likely, a NIOSH-approved respirator should be used.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

The molecular weight of this compound, 269.60 g/mol , is more than a mere number. It is a critical parameter that underpins its synthesis, analysis, and application in the pharmaceutical industry. This guide has detailed the theoretical basis for this value and provided robust, validated protocols for its empirical confirmation. By integrating foundational chemical principles with practical analytical workflows, researchers and developers can ensure the quality and integrity of their work, from early-stage discovery through to regulatory submission.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12212341, Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2).

- Global Substance Registration System. This compound.

- 001CHEMICAL. CAS No. 38869-46-4, this compound.

- Georganics. This compound Safety Data Sheet.

- Capot Chemical. MSDS of this compound.

- R. Navaneeswari and P. Raveendra Reddy. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.

- ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem. Vol. 2, No.2 (2009), 371-376.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. 1-(4-Chlorophenyl)piperazine = 98.0 GC 38212-33-8 [sigmaaldrich.com]

- 7. 1-(4-Chlorophenyl)piperazine = 98.0 GC 38212-33-8 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. capotchem.com [capotchem.com]

- 10. This compound(38869-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

1-(4-Chlorophenyl)piperazine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)piperazine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound of the phenylpiperazine class, primarily known as a metabolite of the antidepressant drug Trazodone and an intermediate in the synthesis of various pharmacologically active molecules, including D2R and 5-HT receptor ligands.[1][2][3][4] The dihydrochloride salt form, this compound, is frequently used in research and development due to its improved handling and solubility characteristics over the free base.

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences critical aspects of drug development, including formulation design, dissolution rate, and ultimately, bioavailability.[5][6] A comprehensive understanding of a compound's solubility profile is therefore not merely an academic exercise but a prerequisite for successful drug discovery and development. This guide provides a detailed examination of the solubility profile of this compound, offering field-proven insights into its physicochemical properties, the factors governing its solubility, and the authoritative methods for its experimental determination.

Core Physicochemical Properties

The foundation of any solubility study is a clear understanding of the molecule's intrinsic properties. As a dihydrochloride salt of a weak base, the behavior of this compound in solution is largely dictated by its structure and acid-base characteristics.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorophenyl)piperazine;dihydrochloride | [7] |

| Synonyms | p-Chlorophenylpiperazine dihydrochloride, pCPP 2HCl | [7] |

| CAS Number | 38869-46-4 | [2][7] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ | [7] |

| Molecular Weight | 269.6 g/mol | [7] |

| Appearance | White to beige/tan powder/crystalline solid | [8] |

| Melting Point | 275-278 °C (decomposes) | [9] |

| pKa (Predicted) | 8.88 ± 0.10 (for the free base) | [10] |

Solubility Profile: A Multi-Solvent Perspective

The solubility of this compound is highly dependent on the nature of the solvent system. As a salt, its behavior in aqueous versus organic media differs significantly from its free base counterpart.

Aqueous Solubility

Piperazine and its derivatives are generally recognized for their high solubility in water.[11][12] The conversion of the weakly basic 1-(4-Chlorophenyl)piperazine into its dihydrochloride salt is a deliberate strategy to dramatically enhance aqueous solubility.[13] This is because the salt form exists in an ionized state in solution, which is readily solvated by polar water molecules.

Organic Solvent Solubility

Data on the dihydrochloride salt's solubility in organic solvents is limited. However, the solubility of the free base, 1-(4-Chlorophenyl)piperazine, provides a useful reference point. The salt form will typically exhibit lower solubility in non-polar organic solvents compared to the free base.

The following table summarizes the known solubility of the free base in common organic solvents:

| Solvent | Solubility (Free Base) | Source |

| Dimethylformamide (DMF) | ~30 mg/mL | [14] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [14][15] |

| Ethanol | ~30 mg/mL | [14][15] |

| Methanol | ~1 mg/mL | [14] |

Note: These values are for the free base (CAS 38212-33-8) and serve as an estimation. The dihydrochloride salt's solubility will differ.

Critical Factors Influencing Solubility

The solubility of an ionizable compound is not a single value but a function of its environment. For pCPP dihydrochloride, several factors are paramount.

The Dominant Role of pH

For a weakly basic compound like pCPP, pH is the most critical determinant of aqueous solubility.[5][16] The molecule has two nitrogen atoms capable of being protonated. The solubility is governed by the equilibrium between the solid drug and the various ionic and non-ionic species in solution.

-

At Low pH (pH < pKa): In an acidic environment, the piperazine nitrogens are fully protonated. The molecule carries a positive charge (as the cation C₁₀H₁₄ClN₂⁺) and exists as its highly soluble salt form.

-

As pH Approaches and Exceeds the pKa: As the pH increases, the compound begins to deprotonate, forming the un-ionized, less polar free base.[5][17] This free base is significantly less soluble in water. Once the concentration of the free base exceeds its intrinsic solubility, it will precipitate out of solution.

This pH-dependent behavior underscores the necessity of performing solubility studies in buffered media and always reporting the final pH of the saturated solution.[5]

Caption: Standard workflow for the shake-flask solubility determination method.

Conclusion and Forward Outlook

The solubility profile of this compound is dominated by its nature as the salt of a weak base. Its aqueous solubility is expected to be high in acidic and neutral conditions but will decrease sharply as the pH rises above its pKa, leading to the precipitation of the less soluble free base. While qualitative assessments can be made, precise solubility values must be determined experimentally using the gold-standard shake-flask method to establish thermodynamic equilibrium.

For researchers and drug development professionals, a thorough characterization of the pH-solubility profile is non-negotiable. This data directly informs the selection of appropriate buffers for in vitro assays, guides the development of stable parenteral or oral formulations, and provides critical parameters for building biopharmaceutical models to predict in vivo absorption and performance.

References

- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M

- This compound. (2012). Georganics.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Piperazine. (n.d.). Solubility of Things.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- This compound. (2025). ChemicalBook.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Analytical methodologies for the determination of pharmaceuticals and personal care products (PPCPs) in sewage sludge: A critical review. (2019). PubMed.

- Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). (n.d.). PubChem - NIH.

- 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8). (n.d.). Cayman Chemical.

- PRODUCT INFORM

- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.).

- A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. (2019).

- 1-(4-Chlorophenyl)piperazine, 97% 1 g. (n.d.). Thermo Scientific Chemicals.

- 1-(4-Chlorophenyl)piperazine. (2024). ChemBK.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025).

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Thermodynamic vs. kinetic solubility: Knowing which is which. (2025).

- 1-(3- Chlorophenyl)

- 1-(4-Chlorophenyl)piperazine. (n.d.). MedchemExpress.com.

- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.).

- Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (2006). PubMed.

- para-Chlorophenylpiperazine. (n.d.). Wikipedia.

- 1-(3-Chlorophenyl)piperazine. (n.d.). PubChem.

- 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. (n.d.). Sigma-Aldrich.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pharmatutor.org [pharmatutor.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. georganics.sk [georganics.sk]

- 9. This compound | 38869-46-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Accurate Determination of the Melting Point of 1-(4-Chlorophenyl)piperazine Dihydrochloride

Executive Summary

The melting point is a fundamental thermodynamic property critical for the identification, purity assessment, and quality control of crystalline solids in pharmaceutical development. For 1-(4-Chlorophenyl)piperazine Dihydrochloride (CAS: 38869-46-4), a key chemical intermediate, a survey of scientific literature and supplier data reveals significant discrepancies in its reported melting point. This guide provides a comprehensive analysis of the potential causes for these variations, including polymorphism, impurities, and methodological differences. We present a validated, step-by-step protocol for obtaining an accurate and reproducible melting point, emphasizing the causality behind each experimental choice. This document is intended to serve as an essential resource for researchers, analytical scientists, and quality control professionals, enabling them to navigate the complexities of thermal analysis for this compound and ensure data integrity.

Introduction: The Significance of a Melting Point

This compound is a piperazine derivative widely used as a synthetic building block in the pharmaceutical industry, notably in the development of D2R ligands[1]. As with any crystalline active pharmaceutical ingredient (API) or intermediate, its melting point is a critical quality attribute. This physical constant provides a dual function:

-

Identification: A sharp, well-defined melting point serves as a preliminary confirmation of the compound's identity[2].

-

Purity Assessment: The presence of even minor impurities typically results in a depression of the melting point and a broadening of the melting range[2][3].

Therefore, the ability to determine this value accurately and reproducibly is not merely a procedural formality but a cornerstone of rigorous chemical characterization and quality assurance.

The Challenge: Discrepant Reported Values

A review of publicly available data for this compound reveals conflicting melting point values, which can be a significant source of confusion for researchers. This inconsistency underscores the necessity of a standardized and well-understood analytical approach.

| Reported Melting Point (°C) | Source / Context | CAS Number |

| 168-170 °C | Georganics (citing Reaxys database)[4] | 38869-46-4 |

| 275-278 °C | ChemicalBook (with decomposition noted)[5] | 38869-46-4 |

The substantial difference between these values—over 100 °C—strongly suggests that the variations are not due to minor experimental error. The most probable scientific explanations for such a large discrepancy include:

-

Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice arrangement and, consequently, a distinct melting point[6][7]. One form may be thermodynamically more stable than another[8].

-

Thermal Decomposition: The higher reported value is accompanied by a note of decomposition ("dec.")[5]. This indicates that at that temperature, the compound is not merely melting but is also breaking down chemically. The observed "melting" may be the melting of a substance undergoing simultaneous decomposition, which is not a true thermodynamic melting point.

-

Solvation State: The presence of bound solvent molecules (solvates) or water (hydrates) within the crystal lattice can significantly alter the melting point. Incomplete drying could lead to variable results.

-

Methodological Variables: Differences in experimental parameters, most notably the heating rate, can lead to different observed melting points. A rapid heating rate can cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially high value[9].

Foundational Principles for Accurate Analysis

To address these challenges, it is crucial to understand the underlying principles that govern the melting process.

The Impact of Impurities

From a thermodynamic standpoint, impurities disrupt the crystal lattice of a solid. Overcoming these disordered forces requires less energy than breaking down a pure, highly ordered lattice, resulting in a melting point depression . The melting process also occurs over a wider temperature range as different regions of the solid melt at slightly different temperatures.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure[10]. These different arrangements have distinct lattice energies. A more stable polymorph will have a higher melting point, as more energy is required to break its crystal lattice[8]. It is common in pharmaceutical development for a metastable form to be encountered initially, which may convert to a more stable form under specific conditions of temperature or pressure[7]. The significant variance in reported values for this compound strongly suggests that different polymorphs may have been analyzed.

A Validated Protocol for Melting Point Determination

This protocol is designed as a self-validating system to produce reliable and reproducible results, accounting for the potential complexities of the compound.

Materials and Equipment

-

Compound: this compound (CAS: 38869-46-4).

-

Apparatus: Calibrated digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a Mel-Temp).

-

Capillary Tubes: Thin-walled glass, one end sealed, with an outer diameter of 1.3–1.8 mm and wall thickness of 0.1–0.2 mm[9].

-

Sample Preparation: Mortar and pestle, spatula, watch glass.

-

Drying: Vacuum oven or desiccator with a suitable desiccant (e.g., P₂O₅).

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves. The compound is classified as a skin, eye, and respiratory irritant[4][11].

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a rigorous melting point determination.

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Methodology

Step 1: Sample Preparation (The Causality of Purity)

-

Rationale: To eliminate volatile impurities like residual solvents or absorbed water, which can depress and broaden the melting range. Dihydrochloride salts can be hygroscopic.

-

Protocol:

-

Place a small amount (approx. 100 mg) of the sample on a clean watch glass.

-

Dry the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or until constant weight is achieved.

-

Transfer the dried sample to a mortar and gently grind it into a fine, homogenous powder. This ensures uniform heat transfer within the capillary tube.

-

Step 2: Capillary Tube Packing

-

Rationale: A properly packed sample is crucial for accurate heat transfer from the heating block to the crystals. Too much sample will cause a broad melting range due to thermal gradients.

-

Protocol:

-

Invert the open end of a capillary tube and press it into the powdered sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down.

-

Repeat until the sample height is 2-3 mm[9].

-

Step 3: Preliminary (Rapid) Determination

-

Rationale: To efficiently identify an approximate melting range without spending excessive time on a slow heating ramp.

-

Protocol:

-

Place the packed capillary into the heating block.

-

Set a fast heating rate, approximately 10 °C/min[9].

-

Record the approximate temperature at which the sample melts. This value is not for formal reporting.

-

Allow the apparatus to cool significantly. Never reuse a melted sample.

-

Step 4: Accurate Determination

-

Rationale: A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for accuracy. Pharmacopeial methods often mandate a rate of 1 °C/min[9].

-

Protocol:

-

Prepare a fresh capillary tube with the dried, ground sample.

-

Set the start temperature of the apparatus to at least 10-15 °C below the approximate melting point found in Step 3.

-

Set the heating rate to 1 °C/min.

-

Carefully observe the sample. Record the temperature (T1 ) at which the first drop of liquid appears (onset of melting).

-

Continue heating and observing. Record the temperature (T2 ) at which the last solid crystal disappears (the clear point).

-

During the measurement, note any changes in appearance, such as discoloration (yellowing, browning), shrinking, or gas evolution, as these are indicators of decomposition.

-

Repeat the accurate determination with a fresh sample at least twice to ensure reproducibility. The results should be consistent within 1 °C.

-

Data Interpretation and Advanced Considerations

-

Sharp Melting Range (e.g., 168.5-169.5 °C): A narrow range (0.5-1.0 °C) is indicative of a pure substance. If this result is reproducible, it likely represents the true melting point of the specific polymorph being tested.

-

Broad Melting Range (e.g., 165-170 °C): A wide range suggests the presence of impurities or that the sample is a mixture of polymorphs.

-

Melting with Decomposition (e.g., 275 °C with browning): If the sample darkens and melts at a high temperature, it is undergoing thermal decomposition. This is not a true melting point. The value should be reported with the "dec." notation (e.g., 275-278 °C dec.). This result may correspond to a different, more thermally stable polymorph that decomposes before it can fully melt.

Recommendation for Discrepancy Resolution: To definitively investigate the cause of the large discrepancy in literature values, a more advanced thermal analysis technique is required. Differential Scanning Calorimetry (DSC) is the gold standard. DSC can detect polymorphic transitions (solid-solid phase changes), accurately measure melting enthalpies, and clearly distinguish between a true melting event and decomposition.

Conclusion

The accurate determination of the melting point of this compound is a nuanced process that requires more than cursory measurement. The significant discrepancies in reported values highlight the probable influence of polymorphism and thermal instability. By adhering to a rigorous, validated protocol that emphasizes meticulous sample preparation and a controlled heating rate, researchers can generate reliable and reproducible data. This guide provides the foundational principles and a practical framework to ensure that the measured melting point is a trustworthy indicator of both identity and purity, thereby upholding the integrity of the scientific and drug development process.

References

- Georganics. (2012). This compound Safety Data Sheet.

- Zhang, G. G., et al. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed.

- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.

- Wikipedia. Crystal polymorphism.

- PubChem, National Institutes of Health. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2).

- European Chemicals Agency (ECHA). Substance Infocard for this compound.

- Li, H., & Sha, Z. (2014). Studying on the Polymorphs and the Melting Point of HMP. Applied Mechanics and Materials.

- Byrn, S. R., et al. (2015). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.

- University of Calgary. Melting point determination.

- Royal Society of Chemistry. Melting point determination | Resource.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. georganics.sk [georganics.sk]

- 5. This compound | 38869-46-4 [chemicalbook.com]

- 6. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 11. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)piperazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)piperazine Dihydrochloride (pCPP Dihydrochloride), a significant compound within the phenylpiperazine class. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores the compound's pharmacological context and essential safety protocols. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental procedures, ensuring a deep and actionable understanding for the scientific community.

Chemical Identity and Nomenclature

1-(4-Chlorophenyl)piperazine and its dihydrochloride salt are crucial molecules in medicinal chemistry and neuropharmacology. The dihydrochloride form enhances solubility and stability, making it suitable for research and as a synthetic precursor.[1]

| Identifier | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)piperazine;dihydrochloride | [1] |

| CAS Number | 38869-46-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ (or C₁₀H₁₃ClN₂·2HCl) | [1][4][5] |

| Molecular Weight | 269.60 g/mol | [1][4][5] |

| Common Synonyms | p-Chlorophenylpiperazine (pCPP), 4-CPP | [2][6] |

| InChIKey | ORKOLISAYPZGHP-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | C1=CC(=CC=C1Cl)N2CCNCC2.Cl.Cl | [4] |

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in experimental settings.

| Property | Value | Source |

| Appearance | Crystalline solid | [6] |

| Melting Point | 275-278 °C (with decomposition) | [3] |

| Solubility | Water soluble. Soluble in DMF, DMSO, and Ethanol. | [6][8] |

| Hygroscopicity | The compound is noted to be hygroscopic. | [8] |

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. The molecule consists of a central piperazine ring, which is a six-membered saturated heterocycle with two nitrogen atoms at opposing positions.[9] One nitrogen is substituted with a 4-chlorophenyl group. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated, forming ammonium chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework. A study combining experimental data with Density Functional Theory (DFT) calculations provides detailed assignments for the parent compound, 1-(4-Chlorophenyl)piperazine, in a DMSO solvent.[10]

Table of Predicted Chemical Shifts (¹H and ¹³C NMR, in DMSO):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 6.83 and 7.29 | - |

| Piperazine CH₂ (adjacent to N-Aryl) | 3.16 | - |

| Piperazine CH₂ (adjacent to NH) | 2.92 | - |

| Piperazine NH | 1.88 | - |

| Phenyl Carbons | - | Six distinct peaks observed |

Note: The presence of six, rather than ten, carbon signals in the ¹³C NMR spectrum is due to the chemical symmetry of the molecule.[10]

Vibrational Spectroscopy (FT-IR & Raman)

Infrared and Raman spectroscopies probe the vibrational modes of the molecule, confirming the presence of specific functional groups. For piperazine derivatives, the N-H stretching vibrations are typically observed between 3250 and 3500 cm⁻¹.[10] In the case of 1-(4-chlorophenyl)piperazine, these have been experimentally identified at 3099 cm⁻¹ (IR) and 3184 cm⁻¹ (Raman).[10] The C-N stretching vibrations of the piperazine moiety are also clearly identifiable in the spectra, further confirming the core structure.[11]

Synthesis Pathway and Protocol

The synthesis of phenylpiperazine derivatives is a well-established process in organic chemistry. A common and effective method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[12][13] This reaction builds the piperazine ring directly onto the aromatic amine.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(4-chlorophenyl)piperazine hydrochloride.

Detailed Synthesis Protocol

This protocol is a representative example based on established literature procedures.[12][14]

Objective: To synthesize 1-(4-Chlorophenyl)piperazine hydrochloride.

Materials:

-

4-Chloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethyleneglycol monomethyl ether (solvent)

-

1-Butanol (for washing)

-

Diethyl ether (for washing)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 4-chloroaniline (1 molar equivalent) and bis(2-chloroethyl)amine hydrochloride (1 molar equivalent).

-

Solvent Addition: Add diethyleneglycol monomethyl ether as the solvent. The volume should be sufficient to create a stirrable mixture.

-

Heating: Heat the reaction mixture to approximately 150 °C with continuous stirring.

-

Reaction Monitoring: Maintain the temperature for about 12 hours. The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of starting materials and the formation of the product.

-

Hot Filtration: Upon completion, filter the hot reaction mixture to remove any insoluble byproducts.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The product, 1-(4-chlorophenyl)piperazine hydrochloride, will crystallize out of the solution.

-

Isolation and Washing: Collect the crystalline solid by filtration. Wash the collected crystals sequentially with 1-butanol and then diethyl ether. This washing sequence is designed to remove residual solvent and any remaining soluble impurities.

-

Drying: Dry the final product under vacuum to obtain pure 1-(4-chlorophenyl)piperazine hydrochloride.

Pharmacology and Applications

1-(4-Chlorophenyl)piperazine is a psychoactive compound belonging to the phenylpiperazine class.[2] Its primary scientific interest lies in its interaction with the serotonergic system.

-

Mechanism of Action: Research indicates that pCPP functions as a non-selective serotonin receptor agonist and/or a serotonin releasing agent.[2] This serotonergic activity is responsible for its psychoactive and slightly psychedelic effects.

-

Research Chemical: pCPP and its isomer, mCPP (meta-chlorophenylpiperazine), are widely used as tools in neuroscience research to probe the function of the serotonin system.[6][15]

-

Synthetic Intermediate: Beyond its direct pharmacological interest, pCPP serves as a key building block in the synthesis of more complex pharmaceutical agents.[2][16] A notable example is its use in the synthesis of L-745,870, a potent and selective dopamine D₄ receptor antagonist.[2]

Analytical Methodologies

Accurate detection and quantification of 1-(4-Chlorophenyl)piperazine are essential for quality control, pharmacokinetic studies, and forensic analysis.

Analytical Workflow Diagram

Caption: A generalized workflow for the quantitative analysis of pCPP.

Recommended Analytical Technique: Capillary Electrophoresis (CE)

A simple and selective capillary electrophoretic method has been successfully developed for the separation and determination of pCPP, particularly in the presence of its isomers (oCPP and mCPP).[17]

Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The use of cyclodextrin derivatives as additives in the background electrolyte can enhance the separation of structurally similar isomers.

Protocol Outline:

-

Sample Preparation: Dissolve the sample containing pCPP in a suitable buffer and filter to remove particulates.

-

Instrumentation: Utilize a capillary electrophoresis system equipped with a spectrophotometric UV detector.

-

Separation Conditions:

-

Capillary: Fused silica capillary.

-

Background Electrolyte: An acidic buffer containing a cyclodextrin derivative to aid in isomer separation.

-

Detection: UV detection at approximately 236 nm.[17]

-

-

Quantification: Generate a calibration curve using certified standards of 1-(4-Chlorophenyl)piperazine. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[18][19]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18]

-

Skin Contact: Wash off immediately with soap and plenty of water.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[18]

-

Ingestion: Wash out the mouth with water and seek immediate medical aid.[18]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8] The material is hygroscopic and may be air-sensitive, so storage under an inert atmosphere is recommended.[8]

Conclusion

This compound is a compound of significant scientific value, underpinned by a well-defined chemical structure. Its role as a serotonergic agent makes it an important tool for neuropharmacological research, while its utility as a synthetic precursor extends its reach into drug discovery and development. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols, as detailed in this guide, is essential for any researcher working with this molecule.

References

- Georganics. (2012, February 7). This compound Safety Data Sheet.

- Wikipedia. para-Chlorophenylpiperazine.

- Global Substance Registration System (GSRS). This compound.

- Capot Chemical. (2009, July 14). MSDS of this compound.

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.

- PubChem, National Institutes of Health. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2).

- ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.

- 001CHEMICAL. CAS No. 38869-46-4, this compound.

- ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).

- Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-95.

- SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

- ResearchGate. (2025, August 7). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.

Sources

- 1. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. This compound | 38869-46-4 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound(38869-46-4) 1H NMR spectrum [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 18. georganics.sk [georganics.sk]

- 19. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)piperazine Dihydrochloride (pCPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)piperazine dihydrochloride (pCPP) is a psychoactive compound belonging to the phenylpiperazine class. While its isomer, m-chlorophenylpiperazine (mCPP), has been extensively studied as a non-selective serotonin receptor agonist and research tool, the precise mechanism of action of pCPP is less comprehensively documented in publicly available literature. This guide synthesizes the existing data on pCPP and its close structural analogs to provide a detailed overview of its likely pharmacological profile. The evidence points towards a primary interaction with the serotonergic system, likely as a non-selective serotonin receptor agonist and potential serotonin releasing agent. Furthermore, based on the pharmacology of its derivatives, a significant interaction with the dopamine D4 receptor is also proposed. This document will delve into its receptor binding profile, functional activity, and the downstream signaling pathways it is anticipated to modulate. Methodologies for the further elucidation of its mechanism are also provided for research and drug development professionals.

Introduction to 1-(4-Chlorophenyl)piperazine (pCPP)

1-(4-Chlorophenyl)piperazine, commonly referred to as pCPP, is a synthetic compound that has been identified in both research settings and as a designer drug. Structurally, it is an arylpiperazine, a class of compounds known for their diverse pharmacological activities, particularly within the central nervous system. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for experimental use. While scientific research has established that pCPP exhibits serotonergic effects, a detailed and quantitative elucidation of its receptor interaction profile and functional consequences is not as complete as for its meta-substituted isomer, mCPP. This guide aims to consolidate the available information and provide a scientifically grounded framework for understanding the mechanism of action of pCPP.

Primary Pharmacological Target: The Serotonergic System

The principal mechanism of action of pCPP is believed to be its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. This is based on its structural similarity to other well-characterized phenylpiperazines and on preliminary research findings. The interaction is likely multifaceted, involving direct receptor binding and potentially modulation of serotonin transport.

Receptor Binding Profile: A Non-Selective Serotonergic Ligand

Table 1: Anticipated Receptor Binding Profile of pCPP based on Phenylpiperazine Pharmacology

| Receptor Family | Subtype | Anticipated Affinity of pCPP | Notes |

| Serotonin (5-HT) | 5-HT1A | Moderate to High | Phenylpiperazines commonly interact with this autoreceptor. |

| 5-HT1B/1D | Moderate to High | Implicated in the mechanism of other piperazine-based drugs. | |

| 5-HT2A | Moderate to High | A key target for many psychoactive substances. | |

| 5-HT2B | Moderate to High | Interaction with this receptor has been linked to adverse effects. | |

| 5-HT2C | Moderate to High | A common target for phenylpiperazines, influencing mood and appetite. | |

| Dopamine | D2 | Low to Moderate | Some phenylpiperazines show affinity for D2-like receptors. |

| D4 | High | Derivatives of pCPP are potent and selective D4 receptor ligands[4][5][6]. | |

| Monoamine Transporters | SERT | Moderate | Potential role as a serotonin releasing agent[7][8]. |

| DAT | Low to Moderate | Some chlorophenylpiperazine analogs show affinity for DAT[9]. | |

| NET | Low | Generally lower affinity for this transporter among phenylpiperazines. |

This table is predictive and highlights the need for empirical validation through comprehensive radioligand binding studies.

Functional Activity: A Serotonin Receptor Agonist and Potential Releasing Agent

Scientific research indicates that pCPP has serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or a serotonin releasing agent[1]. Studies in rodents have shown that pCPP, along with other piperazine-type 5-HT agonists, induces a dose-dependent suppression of spontaneous ambulatory behavior, an effect that is blocked by 5-HT antagonists. This provides evidence for a serotonin receptor-mediated mechanism of action.

The functional activity of its isomer, mCPP, has been characterized as a partial agonist at 5-HT2A and 5-HT2C receptors and an antagonist at 5-HT2B receptors[2][10]. It is plausible that pCPP exhibits a similar complex functional profile.

Furthermore, some phenylpiperazines, including mCPP, are known to act as serotonin releasing agents by interacting with the serotonin transporter (SERT)[7][8]. This mechanism involves the reversal of the normal direction of transporter function, leading to an increase in extracellular serotonin levels. Further studies are required to definitively characterize pCPP's activity at SERT.

Secondary Pharmacological Target: The Dopaminergic System

A compelling line of evidence suggests that the mechanism of action of pCPP extends to the dopaminergic system, particularly the dopamine D4 receptor.

High Affinity for the Dopamine D4 Receptor

Several studies have demonstrated that derivatives of 1-(4-chlorophenyl)piperazine are potent and highly selective ligands for the human dopamine D4 receptor[4][5][6][11]. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a direct derivative of pCPP, exhibits very high affinity for the D4 receptor with an IC50 value of 0.057 nM and shows high selectivity over the D2 receptor[5]. Another derivative, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, is also a high-affinity and selective D4 receptor antagonist[6]. This strongly suggests that the 1-(4-chlorophenyl)piperazine moiety is a key pharmacophore for D4 receptor binding, and therefore pCPP itself is likely to have significant affinity for this receptor.

Downstream Signaling Pathways

The functional consequences of pCPP's interaction with its target receptors are mediated by intracellular signal transduction pathways. The specific pathways activated will depend on the receptor subtype and the nature of the interaction (agonism vs. antagonism).

Serotonin Receptor-Mediated Signaling

The majority of serotonin receptors are G protein-coupled receptors (GPCRs) that modulate the production of second messengers.

-

Gαi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT1B/1D): Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The non-selective nature of pCPP suggests that it could simultaneously modulate multiple signaling pathways, leading to a complex physiological response.

Dopamine D4 Receptor-Mediated Signaling

The dopamine D4 receptor is a Gαi/o-coupled receptor. Therefore, agonism at this receptor by pCPP would be expected to inhibit adenylyl cyclase and decrease intracellular cAMP levels, similar to the signaling of 5-HT1 receptors.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of pCPP, a series of in vitro pharmacological assays are necessary.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of pCPP for a panel of receptors and transporters.

Objective: To quantify the affinity of pCPP for various serotonin and dopamine receptor subtypes, as well as monoamine transporters.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT2A) or from dissected brain regions known to be rich in the target receptor.

-

Assay Buffer: Utilize a suitable buffer system, typically a Tris-based buffer at physiological pH.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled pCPP.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the pCPP concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of pCPP that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether pCPP acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptors.

5.2.1. cAMP Assays

Objective: To measure the effect of pCPP on adenylyl cyclase activity mediated by Gαs- and Gαi/o-coupled receptors.

Methodology:

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the 5-HT1A receptor).

-

Compound Treatment: Treat the cells with varying concentrations of pCPP. For Gαi/o-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the pCPP concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

5.2.2. Inositol Phosphate (IP) Accumulation Assays

Objective: To measure the activation of Gαq/11-coupled receptors by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the target receptor (e.g., 5-HT2C) and label them with [3H]-myo-inositol.

-

Compound Treatment: Treat the cells with varying concentrations of pCPP in the presence of LiCl (which inhibits the degradation of IP1).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphate species using ion-exchange chromatography and quantify the radioactivity.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax of pCPP.

5.2.3. Calcium Flux Assays

Objective: To measure the transient increase in intracellular calcium concentration following the activation of Gαq/11-coupled receptors.

Methodology:

-

Cell Culture and Dye Loading: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Use a fluorescence plate reader with automated injection to add varying concentrations of pCPP to the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time in real-time.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the pCPP concentration to determine the EC50.

Conclusion

This compound is a psychoactive compound whose mechanism of action is primarily centered on the serotonergic system, with a likely role as a non-selective serotonin receptor agonist. The pharmacology of its derivatives strongly suggests a significant interaction with the dopamine D4 receptor, indicating a more complex pharmacological profile than previously assumed. The lack of comprehensive, publicly available binding and functional data for pCPP underscores the need for further research to fully elucidate its mechanism of action. The experimental protocols outlined in this guide provide a clear path for researchers to characterize its receptor binding affinities, functional activities, and downstream signaling effects. A thorough understanding of pCPP's pharmacology is essential for the fields of neuroscience, toxicology, and drug development.

References

- Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology, 89(3), 388–391. [Link]

- Berardi, F., Colabufo, N. A., Giudice, G., Perrone, R., Tortorella, V., & Lattanzio, V. M. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 270–277. [Link]

- This citation is not available

- Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & therapeutics, 95(1), 73–88. [Link]

- Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909. [Link]

- Pifl, C., Drobny, H., Reither, H., Schmid, R., & Singer, E. A. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150–2152. [Link]

- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

- para-Chlorophenylpiperazine - Wikipedia. (n.d.).

- Kulagowski, J. J., Broughton, H. B., Curtis, N. R., Mawer, I. M., Ridgill, M. P., Baker, R., Emms, F., Freedman, S. B., Marwood, R., Patel, S., Patel, S., Ragan, C. I., & Leeson, P. D. (1996). 3-((4-(4-chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1941–1942. [Link]

- This citation is not available

- This citation is not available

- Matsumoto, R. R., McCracken, K. A., Pouw, B., Miller, J., & Bowen, W. D. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6920–6922. [Link]

- Lober, S., Hubner, H., & Gmeiner, P. (2001). Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). Journal of medicinal chemistry, 44(17), 2691–2694. [Link]

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- This citation is not available

- Sanders-Bush, E., & Breeding, M. (1994). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. The Journal of pharmacology and experimental therapeutics, 271(2), 1122–1126. [Link]

Sources

- 1. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]